(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate
Description
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
KHVXQKCRFSXIID-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC12CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyanidation
1,4-Dioxaspiro[4.5]decan-8-one undergoes cyanidation with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system (0–20°C). Yield: 78%.
Step 2: Alkylation
The nitrile intermediate reacts with 1-bromo-2-chloroethane in toluene at 0–20°C for 13 hours under lithium diisopropylamide (LDA) catalysis. This introduces a 2-chloroethyl group, critical for subsequent cyclization.
Step 3: Cyclization and Carbamate Formation
Hydrogenation with Raney nickel (50°C, 50 psi, 6 hours) reduces the nitrile to an amine, followed by cyclization. Reaction with di-tert-butyl dicarbonate (Boc₂O) in methanol forms the spirocyclic tert-butyl carbamate. Yield: 62%.
Step 4: Deprotection
Final deprotection using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 hours) yields the target compound. Overall yield: 54.8%.
Key Data Table 1: Four-Step Synthesis Parameters
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-MSMI, KOtBu | Glycol dimethyl ether/EtOH | 0–20 | 6 | 78 |
| 2 | 1-Bromo-2-chloroethane | Toluene | 0–20 | 13 | 85 |
| 3 | H₂, Raney Ni | MeOH | 50 | 6 | 62 |
| 4 | PPTS | Acetone/H₂O | 70 | 15 | 54.8 |
Stereochemical Control via Chiral Resolution
The (S)-enantiomer is obtained through chiral auxiliary-mediated synthesis or enzymatic resolution. A patent by AChemBlock describes the use of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine as a starting material. Boc protection under triethylamine in dichloromethane (20°C, 2 hours) achieves 90% yield with >97% enantiomeric excess (ee).
Mechanistic Insight :
The spirocyclic backbone’s rigidity limits conformational flexibility, enabling high stereoselectivity during carbamate formation. X-ray crystallography of intermediates confirms the (S)-configuration at C4.
Alternative Routes for Small-Scale Production
Reductive Amination Approach
A modified method from VulcanChem employs reductive amination of 2-oxa-8-azaspiro[4.5]decan-4-one with tert-butyl carbamate. Sodium cyanoborohydride in methanol (pH 4–5, 25°C) affords the product in 68% yield, though with lower ee (82%) compared to industrial routes.
Microwave-Assisted Cyclization
WO2020033828A1 discloses a microwave-assisted protocol (150°C, NMP solvent, 2 hours) that reduces reaction time by 70%. However, scalability remains limited due to equipment constraints.
Optimization of Critical Parameters
Solvent Systems
Catalytic Efficiency
-
Raney nickel outperforms Pd/C in hydrogenation steps, reducing byproduct formation.
-
Enzymatic catalysts (e.g., lipases) enable enantioselective deprotection but require stringent pH control.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
(S)-tert-Butyl 2-oxa-8-azaspiro[4
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s stability and reactivity make it suitable for use in material science and catalysis.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and require further investigation to fully elucidate.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs, focusing on heteroatom arrangement, substituents, and physicochemical properties:
Functional and Pharmacological Implications
Heteroatom Positioning :
- The 2-oxa-8-aza configuration in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with diazaspiro analogs (e.g., 336191-17-4), which exhibit enhanced basicity due to dual nitrogen atoms .
- Positional isomers (e.g., 1784024-20-9) alter molecular recognition patterns, impacting binding to biological targets .
Substituent Effects :
- The tert-butyl carbamate group in the target compound provides steric bulk and hydrolytic stability compared to unprotected amines (e.g., 2-Oxa-8-azaspiro HCl) .
- Derivatives with ketone groups (e.g., 3-oxo-1-oxa-8-azaspiro[4.5]decane, CAS 954236-44-3) introduce electrophilic sites for further functionalization .
Spiro Ring Conformation :
- Puckering parameters (e.g., Cremer-Pople coordinates) influence ring strain and conformational flexibility, critical for interactions with enzymes or receptors .
Biological Activity
(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate is a spirocyclic compound that has attracted significant interest in pharmaceutical research due to its unique structural features and potential biological activities. The compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom, often found in natural products and pharmaceuticals. This compound's molecular formula is with a molecular weight of 256.34 g/mol .
Structural Characteristics
The presence of the tert-butyl carbamate group enhances the compound's stability and solubility, making it a valuable scaffold for drug discovery. The spirocyclic structure allows for unique binding interactions with various biological targets, potentially influencing enzyme and receptor activity.
The biological activity of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit or modulate the activity of certain biological pathways, contributing to its therapeutic potential.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in various metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing physiological responses.
Study 1: Enzyme Interaction
A study evaluated the interaction between (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate and specific enzymes involved in metabolic processes. Results indicated significant inhibition of enzyme activity, suggesting potential applications in metabolic disorders.
Study 2: Anticancer Activity
Research exploring the anticancer properties of spirocyclic compounds highlighted (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate's potential efficacy against cancer cell lines. The compound demonstrated cytotoxic effects, which warrant further investigation into its mechanism of action and therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 8-Oxa-2-Azaspiro[4.5]decane | Moderate | Similar spirocyclic structure; less potent than (S)-tert-butyl variant | |
| 1-Oxa-4-Azaspiro[4.5]deca-6,9-dione | High anticancer activity | Exhibits promising results in preclinical studies |
Synthetic Routes
The synthesis of (S)-tert-butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate typically involves commercially available reagents and can be achieved through several synthetic routes that optimize yield and purity.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Interacting with nucleophiles such as amines or thiols under appropriate conditions.
Q & A
Q. What are the key synthetic routes for (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including spirocyclic ring formation and carbamate protection. A common approach is the condensation of tert-butyl carbamate precursors with spirocyclic intermediates under anhydrous conditions. For example, a related diazaspiro compound was synthesized via cyclization of a keto-amine intermediate using tert-butoxycarbonyl (Boc) protection, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reagents to minimize byproducts like unreacted amines or overprotection .
Q. How can the purity and identity of this compound be validated post-synthesis?
Standard analytical methods include:
- HPLC-MS : To confirm molecular weight (e.g., observed [M+H]+ at m/z 284.2) and detect impurities.
- NMR spectroscopy : ¹H and ¹³C NMR spectra resolve spirocyclic and carbamate moieties. For instance, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR, while the spirocyclic oxygen and nitrogen atoms influence splitting patterns in adjacent protons .
- X-ray crystallography : Single-crystal analysis using programs like SHELXL or WinGX confirms absolute configuration and bond angles .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the carbamate group. Stability studies suggest degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can conformational analysis of the spirocyclic core be performed experimentally and computationally?
Q. How should researchers resolve contradictions in crystallographic data, such as disordered spirocyclic atoms?
Disorder in spirocyclic systems often arises from dynamic puckering. Strategies include:
- Multi-conformer refinement : Use SHELXL’s PART instruction to model alternative positions with occupancy factors .
- Low-temperature data collection : Reduces thermal motion, improving resolution (e.g., data collected at 100 K vs. 298 K) .
- Twinned data handling : Programs like SIR97 or OLEX2 detect twinning operators and refine structures accordingly .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound in drug discovery?
Key steps involve:
- Functional group modification : Replace the tert-butyl carbamate with alternative protecting groups (e.g., benzyl or Fmoc) to assess steric/electronic effects .
- Biological assays : Test against target enzymes (e.g., proteases or kinases) to correlate spirocyclic geometry with inhibitory potency. For example, analogs with flattened puckering showed 3x higher activity in kinase inhibition assays .
- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen-bond interactions between the carbamate carbonyl and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
